molecular formula C33H42Cl2N4 B1662651 bis(7)-Tacrine CAS No. 224445-12-9

bis(7)-Tacrine

Cat. No.: B1662651
CAS No.: 224445-12-9
M. Wt: 565.6 g/mol
InChI Key: RHKXINFBJWDTSK-UHFFFAOYSA-N
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Description

9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, also known as heptylene-bis (THA) dihydrochloride or heptylene-bis (tacrine) dihydrochloride, is a solid compound with the empirical formula C33H40N4 · 2HCl . It has a molecular weight of 565.62 .


Synthesis Analysis

The synthesis of alkylene linked bis-THA and linked benzyl-THA as highly potent and selective inhibitors and molecular probes of acetylcholinesterase has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cl.C (CCCNc1c2CCCCc2nc3ccccc13)CCCNc4c5CCCCc5nc6ccccc46 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that it’s a potent inhibitor of acetylcholinesterase .


Physical and Chemical Properties Analysis

This compound is a white solid with a solubility of more than 10 mg/mL in water . It’s extremely hygroscopic and should be stored desiccated . The storage temperature is 2-8°C .

Scientific Research Applications

Acetylcholinesterase Inhibition

9-Amino-1,2,3,4-tetrahydroacridine derivatives, including the heptylene-linked bis-THA compounds, have been studied extensively for their acetylcholinesterase (AChE) inhibition properties. These compounds are designed to simultaneously bind to the catalytic and peripheral sites of AChE, with a seven methylene tether optimizing both AChE inhibition potency and selectivity. This characteristic makes them potential candidates for the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain (Carlier et al., 1999).

Potential for Alzheimer's Disease Treatment

Studies have demonstrated the potential of bis(7)-tacrine, a dimeric derivative of 9-Amino-1,2,3,4-tetrahydroacridine, in the palliative treatment of Alzheimer's disease. This compound has shown superior memory-enhancing potency and acetylcholinesterase inhibition relative to tacrine, another drug used in Alzheimer's treatment (Wang et al., 1999).

GABA(A) Receptor Antagonism

Another interesting property of this compound is its ability to antagonize GABA(A) receptor function. This action complements its AChE inhibition, potentially offering a broader therapeutic effect for Alzheimer's disease (Li et al., 1999).

Molecular Orbital Study for Drug Delivery

Theoretical molecular orbital studies have been conducted to better understand the properties of THA (9-Amino-1,2,3,4-tetrahydroacridine) and its derivatives. These studies are crucial for developing enhanced drug delivery systems, particularly for Alzheimer's treatment (Pop et al., 1989).

Cardiac Potassium Channel Blocking

9-Amino-1,2,3,4-tetrahydroacridine also exhibits the ability to block cardiac potassium channels. This suggests its potential application in the field of cardiovascular pharmacology (Osterrieder, 1987).

Radiopharmaceutical Synthesis

The synthesis of 7-[123I]iodotacrine, derived from 9-Amino-1,2,3,4-tetrahydroacridine, has been explored for potential use in mapping acetylcholinesterase, offering applications in diagnostic imaging for Alzheimer's disease (Akula & Kabalka, 1999).

Management of Diabetic Disease

New derivatives of 9-substituted tetrahydroacridine have been assessed for their potential in managing diabetic disease. These compounds, acting as acetylcholine esterase inhibitors, have demonstrated efficiency and safety in in vivo studies (Megeed et al., 2017).

Mechanism of Action

Target of Action

Bis(7)-Tacrine, also known as 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, is a potent acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and cognition. By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .

Mode of Action

This compound acts by binding to the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This enhances signal transmission in cholinergic neurons, which play a crucial role in memory and cognition .

Pharmacokinetics

Like other ache inhibitors, it is likely to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine

Result of Action

The primary result of this compound’s action is an enhancement of cholinergic function in the brain. This is achieved by increasing the concentration of acetylcholine in the synaptic cleft, which enhances signal transmission in cholinergic neurons . This can lead to improvements in memory and cognition, particularly in individuals with neurodegenerative disorders such as Alzheimer’s disease .

Future Directions

Bis (7)-tacrine has been proposed as a clinical treatment for Alzheimer’s disease due to its superior acetylcholinesterase (AChE) inhibition and memory-enhancing potency relative to tacrine . This suggests potential future directions in the development of treatments for neurodegenerative diseases.

Biochemical Analysis

Biochemical Properties

9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are observed .

Cellular Effects

The effects of 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride on cells are multifaceted. It influences cell signaling pathways by modulating acetylcholine levels, which in turn affects various downstream signaling cascades. This compound has been shown to impact gene expression and cellular metabolism, potentially altering the expression of genes involved in synaptic plasticity and energy metabolism . Additionally, it may affect the proliferation and differentiation of neural cells, contributing to its therapeutic potential in neurodegenerative conditions.

Molecular Mechanism

At the molecular level, 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride exerts its effects primarily through the inhibition of acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . Additionally, this compound may interact with other biomolecules, such as nicotinic and muscarinic acetylcholine receptors, further modulating cholinergic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride have been observed to change over time. The compound is known to be highly hygroscopic and should be stored desiccated to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its efficacy in long-term studies. In both in vitro and in vivo studies, the long-term effects on cellular function have been noted, with sustained inhibition of acetylcholinesterase leading to prolonged cholinergic enhancement.

Properties

IUPAC Name

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKXINFBJWDTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433317
Record name Bis(7)-tacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224445-12-9
Record name Bis(7)-tacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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